6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine
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Overview
Description
6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazine ring The presence of nitrogen atoms in the ring structure imparts significant chemical reactivity and biological activity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with formamide under acidic conditions to form the triazine ring, followed by methylation at the 6-position using methyl iodide . Another approach involves the use of 2-aminopyrimidine and methyl isocyanate in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, it can interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also contain an imidazole ring fused with another heterocycle, but they differ in their biological activity and chemical reactivity.
Imidazo[4,5-b]pyridines: These compounds have a similar structure but exhibit different pharmacological properties.
Imidazo[2,1-b]thiazines: These compounds contain sulfur in their ring structure and have unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the presence of nitrogen atoms, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C5H6N6 |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-methyl-5H-imidazo[4,5-d]triazin-4-amine |
InChI |
InChI=1S/C5H6N6/c1-2-7-3-4(6)9-11-10-5(3)8-2/h1H3,(H3,6,7,8,9,10) |
InChI Key |
GJBYYGFCFUEQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=NC(=C2N1)N |
Origin of Product |
United States |
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